molecular formula C8H16N2 B13513847 (4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine

(4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine

Cat. No.: B13513847
M. Wt: 140.23 g/mol
InChI Key: XOYWYIBCMNHXFE-UHFFFAOYSA-N
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Description

Decahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound It is a fully hydrogenated derivative of 1,7-naphthyridine, which consists of two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydro-1,7-naphthyridine can be synthesized through the reduction of 1,7-naphthyridine. One common method involves the use of sodium and ethanol as reducing agents . Another approach is the reduction of 1,7-naphthyridine using platinum oxide in an acidic solution, which yields a mixture of trans- and cis-decahydro-1,7-naphthyridine .

Industrial Production Methods

While specific industrial production methods for decahydro-1,7-naphthyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,7-naphthyridine can undergo various chemical reactions, including:

    Reduction: Further reduction can be achieved using strong reducing agents.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce N-alkylated derivatives .

Mechanism of Action

The mechanism of action of decahydro-1,7-naphthyridine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, certain derivatives may inhibit enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydro-1,7-naphthyridine is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its partially hydrogenated or non-hydrogenated counterparts

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYWYIBCMNHXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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